2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide is a chemical compound with potential therapeutic applications. It is also known as CDM-1 and has been the subject of scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of CDM-1 is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cell growth and division. It has been found to be particularly effective against cancer cells that are resistant to traditional chemotherapy drugs.
Biochemical and Physiological Effects:
CDM-1 has been found to have a number of biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes that are involved in the production of inflammatory cytokines. Additionally, it has been found to modulate the activity of the immune system, leading to an increase in the production of cytokines that are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CDM-1 in lab experiments is its ability to selectively target cancer cells. This makes it a potentially effective treatment for cancer that is resistant to traditional chemotherapy drugs. However, one of the limitations of using CDM-1 is its toxicity. It has been found to be toxic to healthy cells at high concentrations, which limits its potential use as a therapeutic agent.
Zukünftige Richtungen
There are a number of future directions for research on CDM-1. One area of focus is the development of more efficient synthesis methods that can produce larger quantities of the compound. Another area of focus is the development of more effective delivery methods that can target cancer cells while minimizing toxicity to healthy cells. Additionally, further research is needed to fully understand the mechanism of action of CDM-1 and to identify potential side effects and limitations of its use.
Synthesemethoden
CDM-1 can be synthesized using a multi-step process that involves the reaction of 3,5-dimethoxybenzaldehyde with 1-methylimidazole to form an imidazole aldehyde intermediate. This intermediate is then reacted with 2-chloro-N-propionyl chloride to form CDM-1. The process is carried out in the presence of a base and a solvent such as dichloromethane.
Wissenschaftliche Forschungsanwendungen
CDM-1 has been the subject of scientific research due to its potential therapeutic applications. It has been found to have anti-cancer properties and has been studied for its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent and for its ability to modulate the immune system.
Eigenschaften
IUPAC Name |
2-chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN3O3/c1-10(17)16(21)19-14(15-18-5-6-20(15)2)11-7-12(22-3)9-13(8-11)23-4/h5-10,14H,1-4H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQUVVVRHTMIVSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1=CC(=CC(=C1)OC)OC)C2=NC=CN2C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[(3,5-dimethoxyphenyl)-(1-methylimidazol-2-yl)methyl]propanamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.